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Compound of Interest

Compound Name: Br-PEG6-CH2COOH

Cat. No.: B15127852 Get Quote

This technical guide provides an in-depth analysis of the heterobifunctional linker, Bromo-

PEG6-Carboxylic Acid (Br-PEG6-CH2COOH). It is designed for researchers, chemists, and

drug development professionals who utilize such linkers for bioconjugation, particularly in the

development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and

Antibody-Drug Conjugates (ADCs). This document details the physicochemical properties of

the molecule, provides a comprehensive analysis of its PEG6 spacer length, outlines

experimental protocols for its use, and visualizes key concepts and workflows.

Physicochemical Characteristics
Br-PEG6-CH2COOH is a monodispersed polyethylene glycol (PEG) linker featuring two

distinct reactive functional groups at its termini: a bromo group and a carboxylic acid group.[1]

[2] This dual functionality allows for the sequential and controlled conjugation of two different

molecules. The bromo group serves as a reactive handle for nucleophilic substitution,

commonly with thiol groups, while the carboxylic acid can be activated to form a stable amide

bond with primary amines.[3][4]

The central PEG6 chain imparts favorable properties to the linker and the resulting conjugate,

including increased hydrophilicity, reduced aggregation, and low immunogenicity.[1][5]

Table 1: Physicochemical Properties of Br-PEG6-CH2COOH
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Property Value Source(s)

Chemical Name

1-bromo-3,6,9,12,15,18-
hexaoxahenicosan-21-oic
acid

[6]

Molecular Formula C₁₅H₂₉BrO₈ [7]

Molecular Weight ~417.29 g/mol [7][8]

CAS Number 309916-91-4 [6][7]

Purity Typically ≥95% [7][8]

| Appearance | Colorless to light yellow liquid or solid |[9] |

The PEG6 Spacer: Length and Functional
Significance
The length and flexibility of the linker are critical parameters in the design of bifunctional

molecules, profoundly impacting the biological activity of the final conjugate.[10][11] This is

especially true in PROTACs, where the linker must span the distance between a target Protein

of Interest (POI) and an E3 ubiquitin ligase to facilitate the formation of a productive ternary

complex for ubiquitination and subsequent degradation.[12][13]

Calculating the Spacer Length

The "PEG6" designation indicates six repeating ethylene glycol units. The end-to-end length of

a single ethylene glycol monomer unit (–CH₂–CH₂–O–) is estimated to be approximately 3.5 Å.

[14] Based on this, the approximate length of the PEG6 portion of the linker can be calculated.

Table 2: Br-PEG6-CH2COOH Spacer Length and Atom Count
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Parameter Description Value

PEG Units
Number of ethylene glycol
repeats.

6

Backbone Atom Count

The number of atoms in the

direct chain connecting the two

terminal functional groups (Br-

[chain]-COOH).

20 atoms

| Estimated Length | Calculated length of the 6 PEG units (6 x 3.5 Å). | ~21 Å (~2.1 nm) |

The total backbone chain of the linker consists of 20 atoms. This length falls within a range that

has proven effective for inducing protein degradation in many PROTAC systems.[11][15]

However, the optimal linker length is highly dependent on the specific target and E3 ligase pair

and often requires empirical optimization.[12][15] A linker that is too short may cause steric

clash preventing ternary complex formation, while an excessively long linker can result in

reduced degradation efficiency due to high flexibility and potential for unproductive binding

modes.[13]

Applications in Bioconjugation and Drug
Development
The heterobifunctional nature of Br-PEG6-CH2COOH makes it a versatile tool for covalently

linking different molecular entities. Its most prominent application is in the construction of

PROTACs.

PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. This

proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction

by the cell's proteasome. The linker's role is to tether the two binding moieties at an optimal

distance and orientation.
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Figure 1: PROTAC Mechanism of Action.

Experimental Protocols
The following is a generalized two-step protocol for conjugating two molecules (Molecule A with

a thiol group and Molecule B with a primary amine) using Br-PEG6-CH2COOH. Optimization of

molar ratios, concentrations, reaction times, and buffers is essential for specific applications.

Materials:

Br-PEG6-CH2COOH

Molecule A-SH (containing a thiol group)

Molecule B-NH₂ (containing a primary amine)

Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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Base (e.g., DIPEA or TEA)

Amine-free buffer (e.g., PBS or HEPES, pH 7.2-7.5)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Quenching reagent (e.g., Tris or hydroxylamine)

Purification system (e.g., HPLC or column chromatography)

Protocol - Step 1: Conjugation to Thiol-Containing Molecule (Molecule A)

Dissolution: Dissolve Molecule A-SH and a 1.1 molar equivalent of Br-PEG6-CH2COOH in

anhydrous DMF or DMSO.

Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA to the

solution. The base facilitates the deprotonation of the thiol group, enhancing its

nucleophilicity.

Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert

atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g.,

LC-MS) to confirm the formation of the A-S-PEG6-CH2COOH intermediate.

Purification: Once the reaction is complete, purify the intermediate product, typically using

reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Protocol - Step 2: Conjugation to Amine-Containing Molecule (Molecule B)

Activation of Carboxylic Acid: Dissolve the purified A-S-PEG6-CH2COOH intermediate in an

amine-free buffer (e.g., PBS, pH 7.4).

EDC/Sulfo-NHS Addition: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of

Sulfo-NHS to the solution. Incubate for 15-30 minutes at room temperature to activate the

carboxylic acid group, forming a semi-stable amine-reactive Sulfo-NHS ester.
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Conjugation: Immediately add a solution of Molecule B-NH₂ (1.0 molar equivalent) dissolved

in the same buffer to the activated linker solution.

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at

4°C. The primary amine on Molecule B will react with the NHS ester to form a stable amide

bond.

Quenching: (Optional) Quench any unreacted NHS ester by adding a small amount of a

primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate

for 15 minutes.

Final Purification: Purify the final conjugate (A-S-PEG6-B) using a suitable method such as

size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents

and byproducts.
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Figure 2: Two-Step Conjugation Workflow.
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Molecular Structure Visualization
A simplified diagram of the Br-PEG6-CH2COOH linker highlights its three key functional

components.
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Figure 3: Key Components of the Linker.

Conclusion
The Br-PEG6-CH2COOH linker is a well-defined, versatile chemical tool essential for modern

bioconjugation and drug development. Its heterobifunctional nature allows for controlled,

sequential reactions, while its PEG6 spacer provides critical benefits of solubility and

biocompatibility. The ~21 Å spacer length is particularly relevant for the rational design of

PROTACs, enabling the effective formation of ternary complexes required for targeted protein

degradation. Understanding the specific properties of this linker, especially its length, is

paramount for researchers aiming to design and synthesize novel, potent therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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